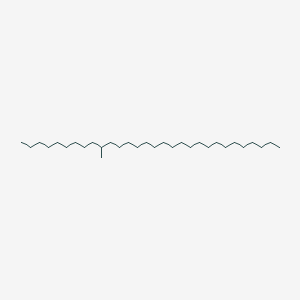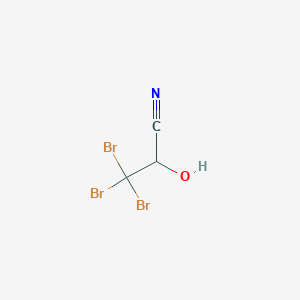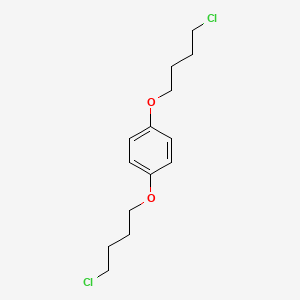
1,4-Bis(4-chlorobutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-chlorobutoxy)benzene is an organic compound with the molecular formula C14H20Cl2O2 It is a derivative of benzene, where two 4-chlorobutoxy groups are attached to the 1 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chlorobutoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-chlorobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,4-dihydroxybenzene+24-chlorobutanol→this compound+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
1,4-Bis(4-chlorobutoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutoxy groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols.
科学的研究の応用
1,4-Bis(4-chlorobutoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(4-chlorobutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,4-Bis(4-hydroxybutoxy)benzene
- 1,4-Bis(4-methoxybutoxy)benzene
- 1,4-Bis(4-ethoxybutoxy)benzene
Uniqueness
1,4-Bis(4-chlorobutoxy)benzene is unique due to the presence of chlorine atoms in the 4-chlorobutoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
79520-80-2 |
|---|---|
分子式 |
C14H20Cl2O2 |
分子量 |
291.2 g/mol |
IUPAC名 |
1,4-bis(4-chlorobutoxy)benzene |
InChI |
InChI=1S/C14H20Cl2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |
InChIキー |
SICXCTNDFJXFJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCCCCl)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


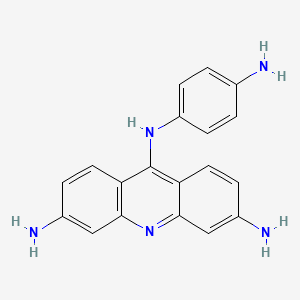
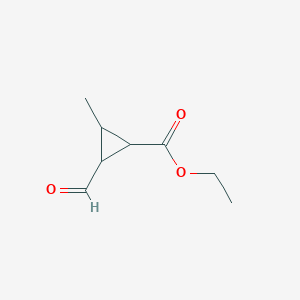
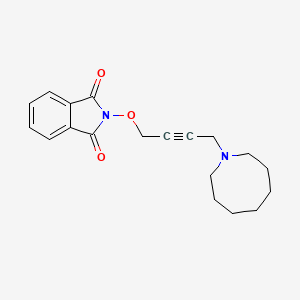
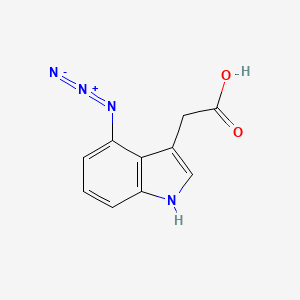
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
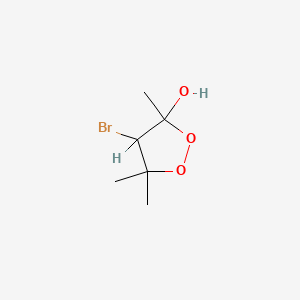
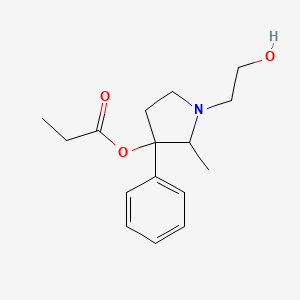
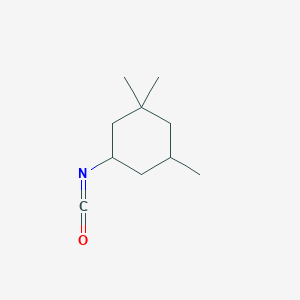
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
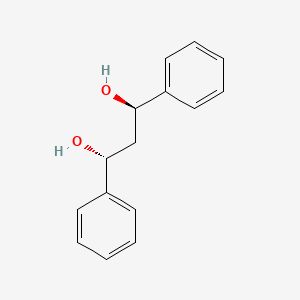
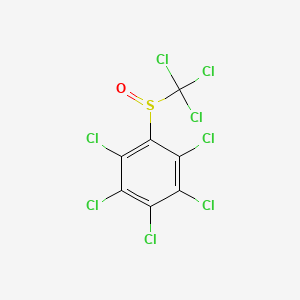
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
